molecular formula C5H8O4 B15296160 (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one

(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one

Cat. No.: B15296160
M. Wt: 132.11 g/mol
InChI Key: JYHWQRJRDKSSIF-NUNKFHFFSA-N
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Description

(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one is a chemical compound known for its unique structure and properties It is a derivative of dihydrofuran, characterized by the presence of hydroxyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one typically involves the use of specific starting materials and reaction conditions. One common method includes the use of dihydrofuran as a precursor, which undergoes hydroxylation and methylation reactions to introduce the desired functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkylating agents. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce diols

Scientific Research Applications

(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and methyl group play a crucial role in its binding affinity and reactivity with other molecules. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one: Unique due to its specific stereochemistry and functional groups.

    Dihydrofuran: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    Hydroxymethylfuran: Contains a hydroxyl group and a methyl group but differs in the position and arrangement of these groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and methyl groups

Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(3S,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one

InChI

InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3+,4-/m0/s1

InChI Key

JYHWQRJRDKSSIF-NUNKFHFFSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@H](C(=O)O1)O)O

Canonical SMILES

CC1C(C(C(=O)O1)O)O

Origin of Product

United States

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